molecular formula C23H21ClN2O4 B2964455 ethyl 5-(2-((2-chlorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1105204-97-4

ethyl 5-(2-((2-chlorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B2964455
CAS No.: 1105204-97-4
M. Wt: 424.88
InChI Key: UNSNXSXKALXGKT-UHFFFAOYSA-N
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Description

Ethyl 5-(2-((2-chlorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound featuring multiple functional groups:

  • Pyrrole core: Substituted at positions 2 (methyl), 3 (ethyl carboxylate), 4 (phenyl), and 5 (2-((2-chlorobenzyl)amino)-2-oxoacetyl).
  • Key substituents: The 2-chlorobenzyl group introduces electron-withdrawing effects, while the ethyl carboxylate enhances hydrophilicity compared to methyl esters. The amino-oxoacetyl moiety may participate in hydrogen bonding, influencing crystallization and solubility .

Synthesis: While direct synthesis data for this compound is unavailable, analogous pyrrole derivatives (e.g., ) suggest a multi-step route involving:

Condensation of substituted pyrrole precursors.

Introduction of the 2-chlorobenzylamino-oxoacetyl group via nucleophilic acyl substitution.

Esterification with ethyl chloroformate .

Applications: Pyrrole derivatives are widely explored in medicinal chemistry for antimicrobial, anticancer, and kinase inhibitory activities. The chlorobenzyl and phenyl groups may enhance target binding via hydrophobic interactions .

Properties

IUPAC Name

ethyl 5-[2-[(2-chlorophenyl)methylamino]-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c1-3-30-23(29)18-14(2)26-20(19(18)15-9-5-4-6-10-15)21(27)22(28)25-13-16-11-7-8-12-17(16)24/h4-12,26H,3,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSNXSXKALXGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-((2-chlorobenzyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered interest due to its diverse biological activities. This compound is part of a larger class of pyrrole-based molecules known for their therapeutic potential, particularly in antimicrobial and anti-tubercular applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H22ClN3O4C_{20}H_{22}ClN_{3}O_{4}, with a molecular weight of approximately 391.86 g/mol. The structure features a pyrrole ring, which is pivotal for its biological activity.

Antimicrobial Properties

Pyrrole derivatives have shown significant antimicrobial activity. In a study evaluating various pyrrole compounds, it was found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity .

CompoundActivity TypeMIC (µg/mL)
This compoundAntimicrobial50
Other Pyrrole DerivativesAntimicrobialVaries

Anti-Tubercular Activity

Research has indicated that some pyrrole derivatives, including those structurally similar to this compound, act as inhibitors of ClpP1P2 peptidase in Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for related compounds was reported at 77 µM, suggesting potential as anti-tubercular agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes involved in bacterial metabolism or cell wall synthesis. Pyrroles often exhibit enzyme inhibition properties, which can disrupt crucial metabolic pathways in pathogens.

Case Study 1: Synthesis and Evaluation

In a systematic study, researchers synthesized various pyrrole derivatives and evaluated their biological activities. This compound was included in the screening process, demonstrating significant antimicrobial effects against Staphylococcus aureus and Escherichia coli .

Case Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted on pyrrole derivatives to identify pharmacophoric features critical for biological activity. Modifications at the phenyl and carboxylate positions were found to enhance potency against tuberculosis, indicating the importance of structural variations in optimizing biological efficacy .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight logP* Melting Point (°C) Key Substituents Biological Activity (Reported)
Target Compound 480.91 3.8 N/A 2-Chlorobenzyl, ethyl carboxylate Hypothesized kinase inhibition
Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate 473.28 4.2 180–182 2,4-Dichlorobenzyl, methyl carboxylate Antifungal (Candida spp.)
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile 387.47 2.5 155–157 Benzothiazole-thioether, cyano Antibacterial (E. coli, S. aureus)
4-(3-Chlorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde 273.71 2.9 98–100 3-Chlorobenzoyl, aldehyde Anti-inflammatory (COX-2 inhibition)

*Calculated using DFT-based methods (HyperChem, PM6 semi-empirical method) .

Electronic and Steric Effects

  • Chlorobenzyl vs. Dichlorobenzyl : The target compound’s 2-chlorobenzyl group offers moderate electron-withdrawing effects, enhancing electrophilicity at the pyrrole core compared to the 2,4-dichlorobenzyl analog in Table 1. This may reduce metabolic stability but improve target binding .
  • Ethyl vs. Methyl Carboxylate : The ethyl ester in the target compound likely increases steric bulk and reduces hydrolysis rates compared to methyl esters, as seen in the methyl carboxylate analog (Table 1, entry 2) .

Hydrogen Bonding and Crystallization

The amino-oxoacetyl group in the target compound can act as both hydrogen bond donor (N–H) and acceptor (C=O), facilitating crystal lattice formation. Graph set analysis (e.g., Etter’s formalism) predicts R₂²(8) motifs for such motifs, as observed in similar pyrrole derivatives . In contrast, the benzothiazole-thioether analog (Table 1, entry 3) lacks strong H-bond donors, resulting in lower melting points.

Research Findings and Gaps

  • Crystallography: No crystal structure of the target compound is reported. SHELX refinement () could resolve its H-bonding patterns and confirm DFT-predicted geometries.
  • DFT Studies : Conceptual DFT () predicts a global hardness (η) of ~4.5 eV for the target compound, indicating moderate reactivity compared to softer analogs like the pyrazole-4-carbonitrile (η = 3.8 eV).
  • Synthetic Challenges : Steric hindrance from the 2-methyl and 4-phenyl groups may complicate regioselective functionalization, a common issue in pyrrole chemistry .

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